3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a chemical compound with the IUPAC name 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione. This compound is classified as a piperidine derivative, which are significant in medicinal chemistry due to their diverse biological activities and roles as pharmacophores in drug design. The molecular formula for this compound is , and its CAS number is 2259851-37-9 .
The synthesis of 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione typically involves several steps that may include the formation of piperidine rings and subsequent functionalization. A common synthetic route can include:
Technical details may involve the use of solvents such as dimethylformamide and reagents like triethylamine, palladium catalysts, and silica gel for purification processes .
The molecular structure of 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione features a piperidine ring connected to an amino group that links to a phenyl ring substituted with another piperidine. The presence of two carbonyl groups at positions 2 and 6 on the piperidine ring contributes to its dione classification.
The molecular weight is approximately 287.36 g/mol, and it exhibits a complex three-dimensional conformation due to the presence of multiple rings and functional groups .
The compound can participate in various chemical reactions typical for amines and carbonyl compounds, including:
Technical details regarding these reactions often involve specific catalysts and reaction conditions optimized for yield and selectivity .
The physical properties include:
Chemical properties include:
Relevant data about boiling points or melting points are often not explicitly available but can be inferred from similar compounds in literature .
3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or cancer therapies. Its structural similarity to known pharmacologically active compounds suggests it could serve as a lead compound for further optimization in pharmaceutical research .
The synthesis of enantiomerically pure 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride relies on strategic chiral induction of its piperidine-2,6-dione (glutarimide) core. A significant advancement involves using L-Glutamine as a cost-effective chiral starting material. This three-step route circumvents traditional high-pressure hydrogenation, which requires expensive palladium catalysts and poses scalability challenges [3]. The process begins with N-protection of L-Glutamine under alkaline conditions (sodium hydroxide, 20–40°C) using di-tert-butyl dicarbonate (N-Boc protection). Subsequent cyclization with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) catalyst in tetrahydrofuran (60–70°C) yields N-Boc-3-aminopiperidine-2,6-dione. Acidic deprotection (HCl/methanol, 10–30°C) delivers the enantiopure 3-aminopiperidine-2,6-dione hydrochloride salt [3]. This method achieves >95% purity with mild conditions ideal for industrial production [3] [6].
Alternative enantioselective routes include transition-metal-catalyzed hydrogenation of pyridine precursors. For example, ruthenium or iridium complexes with chiral P,N-ligands enable asymmetric reduction of 2,3-disubstituted pyridinium salts, generating piperidine derivatives with high diastereoselectivity. However, these methods face limitations with sterically hindered substrates and require specialized ligands [4]. Nickel silicide catalysts offer a cheaper alternative for pyridine-to-piperidine conversions but exhibit lower functional group tolerance [4].
Table 1: Comparison of Enantioselective Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield | Advantages/Limitations |
|---|---|---|---|---|
| L-Glutamine Route | L-Glutamine | Boc₂O/NaOH → CDI/DMAP → HCl | 75–85% | Cost-effective, no hydrogenation; scalable |
| Ru-Catalyzed Hydrogenation | Pyridinium salts | Ru/chiral ligand, H₂ (50–100 bar) | 60–75% | High stereoselectivity; high-pressure equipment needed |
| Ni-Catalyzed Hydrogenation | Pyridines | NiSi/water, H₂ (30 bar) | 55–70% | Eco-friendly solvent; limited substrate scope |
Solid-phase synthesis enables rapid generation of PROTAC (PROteolysis TArgeting Chimera) libraries featuring 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride as the cereblon (CRBN)-binding moiety. The compound’s primary amine handle (piperidin-4-yl group) permits immobilization onto acid-labile resins like Wang or Rink amide linkers. After anchoring, the resin-bound intermediate undergoes sequential coupling with bifunctional linkers (e.g., PEG chains or alkyl spacers) and target protein ligands (e.g., kinase inhibitors) [1] [8]. Cleavage with trifluoroacetic acid releases the crude PROTAC, which is purified via reverse-phase HPLC.
Key innovations include linker diversification strategies to optimize ternary complex formation between the target protein and E3 ligase. For instance, alkyl-PEG linkers of varying lengths (C2–C12) balance proteolytic efficiency and cell permeability. A recent study synthesized 48 PROTACs using this scaffold, identifying degraders with DC₅₀ values <50 nM against ROS1 fusion proteins [8]. Automation via peptide synthesizers allows parallel synthesis of 96 compounds/week, accelerating structure-activity relationship studies [1].
Table 2: Solid-Phase Synthesis Parameters for PROTAC Libraries
| Resin Type | Linker Chemistry | Anchoring Group | Cleavage Condition | Application Example |
|---|---|---|---|---|
| Wang Resin | Carboxylic acid activation | Ester bond | 95% TFA/water | Crizotinib-PROTAC conjugates |
| Rink Amide | Amide coupling | Amide bond | 20% TFA/DCM | BRD4-PROTACs with PEG spacers |
| Tentagel | Reductive amination | Secondary amine | Photolysis | Kinase inhibitor degraders |
The primary amine of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride facilitates linker conjugation via two principal methods: reductive amination and peptide coupling.
Reductive amination employs aldehyde-functionalized linkers (e.g., glutaraldehyde or PEG aldehydes) and sodium cyanoborohydride in methanol/acetic acid (pH 5–6). This method efficiently generates secondary amines without epimerization, critical for chiral integrity. Yields exceed 85% when using short alkyl linkers (≤C6), though steric hindrance reduces efficiency with bulky warheads [1] [8].
Peptide coupling uses carboxylate-terminated linkers activated by N-hydroxysuccinimide (NHS) or O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU). The reaction proceeds in dimethylformamide or dichloromethane with diisopropylethylamine as a base. This approach achieves near-quantitative yields and accommodates acid-sensitive functional groups [1] [3]. Recent optimizations include in situ activation with propylphosphonic anhydride (T3P), reducing racemization to <2% [3].
Table 3: Linker Conjugation Method Comparison
| Method | Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, R-CHO, MeOH/AcOH, 25°C, 12h | 75–92% | Mild, no racemization; pH control critical |
| NHS Ester Coupling | NHS, EDC·HCl, DCM, 0°C→25°C, 4h | 85–98% | High efficiency; requires anhydrous conditions |
| HBTU Activation | HBTU, DIPEA, DMF, 25°C, 2h | 90–99% | Fast; compatible with diverse linkers |
Concluding Remarks
Methodological refinements in synthesizing 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride—particularly enantioselective routes from L-Glutamine, solid-phase library techniques, and linker conjugation strategies—have established this scaffold as a cornerstone for PROTAC development. Future directions include photoaffinity labeling for target identification and in silico-guided linker optimization to enhance degradation efficiency.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8